molecular formula C11H10N2O2 B13683489 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13683489
M. Wt: 202.21 g/mol
InChI Key: BQVCHXJGVWKEKK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate. This reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(3-Methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde
  • 2-(3-Hydroxyphenyl)-1H-imidazole-5-carbaldehyde
  • 2-(3-Methoxyphenyl)-1H-imidazole-4-carbaldehyde

Uniqueness

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the methoxy group and the carbaldehyde group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific studies.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(7-14)13-11/h2-7H,1H3,(H,12,13)

InChI Key

BQVCHXJGVWKEKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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